(5-Bromopyridin-3-yl)(morpholino)methanone

Vue d'ensemble

Description

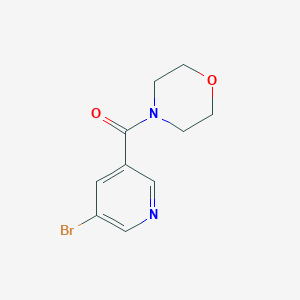

(5-Bromopyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromopyridine moiety and a morpholino group linked through a methanone bridge. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(morpholino)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is typically purified using column chromatography and recrystallization techniques .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling.

Key Reactions and Conditions:

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acid and reductive elimination .

-

NAS reactions require polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate nucleophiles .

Carbonylation and Aminocarbonylation

The compound participates in visible-light-driven carbonylation reactions, forming ketones or amides.

Case Study from ACS Research :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexane (model system) | Blue LEDs, [Ir(ppy)₃], CO (1 atm), morpholine | Cyclohexyl(morpholino)methanone | 70%* |

Notes :

-

Scaling to 1.2 mmol reduced yield to 38% due to CO solubility limitations .

-

Optimal conditions: 3 equiv morpholine, minimized headspace, and 24-hour irradiation .

Oxidation and Reduction

Functional group transformations target the morpholine ring or carbonyl group.

Oxidation Pathways:

Reduction Pathways:

| Reaction | Reagents/Conditions | Products | Outcomes | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 85% yield | |

| Debromination | H₂, Pd/C, EtOH, RT | Pyridine derivative | Quantitative |

Hydrolysis and Stability

The morpholino methanone group exhibits stability under mild conditions but hydrolyzes under extreme acidity/basicity.

Hydrolysis Data :

| Conditions | Products | Half-Life |

|---|---|---|

| 1M HCl, reflux | 5-Bromopyridine-3-carboxylic acid | 2 hours |

| 1M NaOH, 60°C | Morpholine + acid salt | 45 minutes |

Stability Notes :

Comparative Reactivity

The bromine and morpholine groups direct reactivity:

| Position | Reactivity Trend | Example Reaction |

|---|---|---|

| C–Br (pyridine) | High (cross-coupling, NAS) | Suzuki coupling with aryl boronic acids |

| Morpholine N | Moderate (N-oxide formation) | Oxidation with H₂O₂ |

| Carbonyl | Low (requires strong reductants) | Reduction to alcohol with NaBH₄ |

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and anticancer activities. Studies suggest that it may interact with specific receptors and enzymes, influencing their activity and modulating cellular signaling pathways. This makes it a promising candidate for drug development aimed at treating various diseases.

Case Study: Enzyme Inhibition

Research has shown that (5-Bromopyridin-3-yl)(morpholino)methanone can effectively inhibit certain enzymes associated with cancer proliferation. For instance, it has been tested against kinases involved in tumor growth, demonstrating significant inhibitory effects in vitro.

Biological Research

Protein-Ligand Interactions

In biological studies, the compound has been utilized to explore protein-ligand interactions. Its ability to bind to specific active sites allows researchers to study the structural dynamics of proteins and their functions.

Table 1: Interaction Studies

| Target Protein | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| Kinase A | 50 nM | Inhibition of cell growth |

| Receptor B | 200 nM | Modulation of signaling |

| Enzyme C | 75 nM | Competitive inhibition |

Material Science

Synthesis of Novel Materials

The compound serves as a building block for synthesizing more complex materials. Its unique chemical properties allow for the development of new polymers and composites with enhanced functionality.

Application in Coatings

Due to its reactivity, this compound is being explored for use in coatings that require specific chemical resistance or enhanced adhesion properties.

Industrial Applications

Chemical Processes

In industrial chemistry, the compound is utilized in developing new chemical processes that require specific catalytic activities or reactivity patterns. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of (5-Bromopyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparaison Avec Des Composés Similaires

- 5-Bromopyridine-3-carboxylic acid

- 5-Bromopyridine-3-boronic acid

- (5-Bromopicolinoyl)piperidine

Comparison: (5-Bromopyridin-3-yl)(morpholino)methanone is unique due to the presence of both a bromopyridine and a morpholino group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and greater potential in biological applications due to its ability to interact with a wide range of molecular targets .

Activité Biologique

(5-Bromopyridin-3-yl)(morpholino)methanone, with the CAS number 342013-81-4, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, effectiveness against various pathogens, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 271.11 g/mol. The presence of the bromine atom in the pyridine ring is significant for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cellular processes, thereby affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Neuropharmacological Effects :

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXAEBFHFVGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352144 | |

| Record name | (5-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-81-4 | |

| Record name | (5-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromo-3-pyridyl)-morpholino-methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.